Cas no 1554317-53-1 (2-(oxolan-3-yl)methylpyrrolidine)

2-(oxolan-3-yl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-(oxolan-3-yl)methylpyrrolidine
- EN300-1840313
- 2-[(oxolan-3-yl)methyl]pyrrolidine
- 1554317-53-1
-
- Inchi: 1S/C9H17NO/c1-2-9(10-4-1)6-8-3-5-11-7-8/h8-10H,1-7H2
- InChI Key: PAQIKVCCMYJFIQ-UHFFFAOYSA-N
- SMILES: O1CCC(C1)CC1CCCN1
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 21.3Ų
2-(oxolan-3-yl)methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840313-5.0g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1840313-1.0g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1840313-2.5g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1840313-5g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1840313-0.05g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1840313-0.1g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1840313-10.0g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1840313-0.5g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1840313-1g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1840313-10g |
2-[(oxolan-3-yl)methyl]pyrrolidine |
1554317-53-1 | 10g |
$3929.0 | 2023-09-19 |
2-(oxolan-3-yl)methylpyrrolidine Related Literature
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on 2-(oxolan-3-yl)methylpyrrolidine
Comprehensive Overview of 2-(oxolan-3-yl)methylpyrrolidine (CAS No. 1554317-53-1): Properties, Applications, and Research Insights
The compound 2-(oxolan-3-yl)methylpyrrolidine (CAS No. 1554317-53-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. This heterocyclic molecule combines a pyrrolidine ring with an oxolane (tetrahydrofuran) moiety, making it a versatile intermediate for synthetic chemistry. Researchers and industry professionals are increasingly exploring its role in drug discovery, particularly in the design of central nervous system (CNS) targeting molecules and bioactive scaffolds.
One of the key reasons for the growing interest in 2-(oxolan-3-yl)methylpyrrolidine is its potential as a building block for novel therapeutics. The pyrrolidine ring is a common motif in FDA-approved drugs, contributing to bioavailability and metabolic stability. Meanwhile, the oxolane group can enhance solubility and influence molecular conformation. Recent studies have highlighted its utility in fragment-based drug design (FBDD), where small molecular fragments are optimized into lead compounds. This aligns with current trends in precision medicine and computational chemistry, areas frequently searched by professionals in PubMed and Google Scholar.
From a synthetic perspective, CAS No. 1554317-53-1 offers several advantages. Its balanced lipophilicity (LogP ~1.2) and moderate polarity make it suitable for cross-coupling reactions and catalyzed transformations. The compound’s stability under physiological pH conditions has also sparked investigations into its use for prodrug development—a hot topic in pharmaceutical forums. Notably, its chiral center at the oxolane-pyrrolidine junction opens avenues for stereoselective synthesis, a critical factor in modern asymmetric catalysis research.
Environmental and regulatory considerations further elevate the relevance of 2-(oxolan-3-yl)methylpyrrolidine. Unlike many traditional intermediates, this compound exhibits low ecotoxicity in preliminary assessments, aligning with the green chemistry principles dominating industry discussions. Its compatibility with biocatalytic methods and flow chemistry systems answers frequent queries about sustainable synthesis routes on platforms like ResearchGate.
Analytical characterization of 1554317-53-1 reveals distinct spectral signatures. Nuclear magnetic resonance (NMR) studies show characteristic peaks at δ 2.7–3.1 ppm (pyrrolidine CH2) and δ 3.6–3.9 ppm (oxolane CH2), while mass spectrometry typically displays a molecular ion peak at m/z 155. These data points are crucial for researchers verifying compound purity—a common concern in quality control discussions across LinkedIn’s chemistry groups.
Looking ahead, the demand for 2-(oxolan-3-yl)methylpyrrolidine is projected to rise in high-throughput screening libraries and medicinal chemistry programs. Its dual functionality allows simultaneous exploration of hydrogen bond acceptors (via the oxolane oxygen) and basic amine properties (from pyrrolidine), addressing frequent search terms like "multifunctional heterocycles" in scientific databases. As AI-driven drug discovery accelerates, such structurally diverse compounds will likely play pivotal roles in virtual screening pipelines.
In summary, 2-(oxolan-3-yl)methylpyrrolidine (CAS No. 1554317-53-1) represents a compelling case study in contemporary chemical research. Its intersection with trending topics—sustainable synthesis, CNS drug design, and computational modeling—ensures continued relevance. For synthetic chemists and pharmacologists alike, this compound exemplifies how strategic molecular architecture can address both fundamental challenges and applied needs in the life sciences.
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